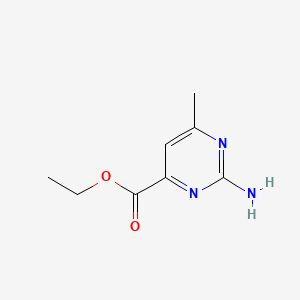

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-6-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-3-13-7(12)6-4-5(2)10-8(9)11-6/h4H,3H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWOWURWQZDVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662351 | |

| Record name | Ethyl 2-amino-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857410-67-4 | |

| Record name | Ethyl 2-amino-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Introduction

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a fundamental structural motif in nucleic acids and numerous pharmaceuticals, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and antitumor properties.[1] This guide provides an in-depth exploration of the primary and most efficient pathway for the synthesis of this compound, designed for researchers and professionals in the fields of organic chemistry and drug development. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss critical parameters for process optimization, ensuring a reproducible and high-yielding synthesis.

Core Synthesis Pathway: The Cyclocondensation of Ethyl Acetoacetate and Guanidine

The most prevalent and industrially scalable method for synthesizing this compound is the cyclocondensation reaction between ethyl acetoacetate and guanidine. This reaction is a classic example of forming a pyrimidine ring from a three-carbon difunctional component and a guanidine derivative, which provides the N-C-N fragment.[2]

Reaction Principle and Mechanism

This synthesis is a variation of the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a β-keto ester in this modified version) with an amidine or guanidine.[3] The reaction proceeds in the presence of a base, typically a sodium alkoxide like sodium ethoxide, which serves two primary purposes: to deprotonate the guanidine salt (if used in that form) to the free base and to catalyze the condensation by promoting the formation of the enolate of ethyl acetoacetate.

The mechanism unfolds through a series of nucleophilic additions and subsequent dehydration steps:

-

Enolate Formation: The base abstracts an acidic α-proton from ethyl acetoacetate, generating a reactive enolate intermediate.

-

Nucleophilic Attack: The free guanidine, acting as a dinucleophile, attacks the electrophilic carbonyl carbon of the ethyl acetoacetate.

-

Cyclization: An intramolecular nucleophilic attack by the second amino group of the guanidine moiety on the ester carbonyl carbon leads to the formation of a cyclic intermediate.

-

Dehydration: The cyclic intermediate undergoes dehydration to form the stable aromatic pyrimidine ring, yielding the final product.

Below is a diagram illustrating the proposed reaction mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis.

Materials and Equipment:

-

Guanidine hydrochloride

-

Sodium metal

-

Absolute ethanol

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Liberation of Guanidine Free Base: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.02 equivalents). A precipitate of sodium chloride will form. Stir the mixture for 30 minutes.

-

Reaction Initiation: To the mixture containing the free guanidine base, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Evaporate the ethanol under reduced pressure.

-

Dissolve the resulting solid residue in hot water.

-

Acidify the aqueous solution with glacial acetic acid to a pH of approximately 6-7.

-

Cool the solution in an ice bath to facilitate the precipitation of the product.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| Guanidine hydrochloride | 1.02 equivalents | |

| Ethyl acetoacetate | 1.0 equivalent | |

| Sodium | 1.0 equivalent | |

| Solvent | Absolute Ethanol | |

| Reaction Temperature | Reflux | Approximately 78 °C |

| Reaction Time | 2-4 hours | Monitor by TLC |

| Expected Yield | 70-85% | Based on literature precedents for similar reactions. |

Visualization of the Synthesis Workflow

The overall workflow for the synthesis is depicted in the diagram below.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the cyclocondensation of ethyl acetoacetate and guanidine is a robust, efficient, and well-established method. It offers high yields and a straightforward procedure, making it suitable for both laboratory-scale synthesis and potential industrial applications. The accessibility of the starting materials and the simplicity of the reaction conditions underscore its practicality. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this valuable heterocyclic building block.

References

-

Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

-

Recent synthetic methodologies for pyrimidine and its derivatives. (2021). ResearchGate. [Link]

-

Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2020). Molecules. [Link]

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). ARKIVOC. [Link]

-

Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (2006). ArTS - UniTS. [Link]

-

2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-amino-6-methylpyrimidine-4-carboxylate (CAS: 857410-67-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Aminopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in biologically crucial molecules, including nucleobases, has rendered it a "privileged scaffold" in drug design. The 2-aminopyrimidine moiety, in particular, has garnered significant attention due to its versatile chemical reactivity and its ability to engage in key hydrogen bonding interactions with biological targets. This guide focuses on a specific, yet highly valuable derivative: Ethyl 2-amino-6-methylpyrimidine-4-carboxylate. This compound serves as a pivotal intermediate, offering a synthetically accessible platform for the elaboration of more complex molecules with a wide spectrum of pharmacological activities, from antimicrobial to anticancer agents. This document aims to provide a comprehensive technical overview of its synthesis, physicochemical properties, and its strategic application in the drug discovery and development pipeline.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. Below is a summary of the key identifiers and predicted properties for this compound.

| Property | Value | Source |

| CAS Number | 857410-67-4 | N/A |

| Molecular Formula | C₈H₁₁N₃O₂ | |

| Molecular Weight | 181.19 g/mol | |

| IUPAC Name | This compound | N/A |

| Appearance | Predicted: White to off-white solid | N/A |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in water | N/A |

| Melting Point | Predicted: >200 °C (decomposes) | N/A |

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~7.0-7.5 ppm (s, 2H, -NH₂)

-

δ ~6.5 ppm (s, 1H, pyrimidine C5-H)

-

δ ~4.2 ppm (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ ~2.4 ppm (s, 3H, -CH₃)

-

δ ~1.3 ppm (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~165 ppm (C=O, ester)

-

δ ~163 ppm (C2-NH₂)

-

δ ~160 ppm (C4-COOEt)

-

δ ~158 ppm (C6-CH₃)

-

δ ~105 ppm (C5)

-

δ ~61 ppm (-OCH₂CH₃)

-

δ ~24 ppm (-CH₃)

-

δ ~14 ppm (-OCH₂CH₃)

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3400-3200 cm⁻¹ (N-H stretching of the amino group)

-

~3000-2850 cm⁻¹ (C-H stretching of alkyl groups)

-

~1720 cm⁻¹ (C=O stretching of the ester)

-

~1640 cm⁻¹ (C=N stretching of the pyrimidine ring)

-

~1580 cm⁻¹ (N-H bending)

-

-

Mass Spectrometry (MS):

-

Expected [M+H]⁺ = 182.0924

-

Synthesis of this compound

The construction of the 2-aminopyrimidine ring system is a well-established area of organic synthesis. The most common and efficient method for preparing compounds of this class is a variation of the Biginelli reaction, which involves the cyclocondensation of a β-ketoester, an aldehyde (or in this case, a ketone equivalent), and a guanidine derivative.

Proposed Synthetic Pathway: A Modified Biginelli-Type Cyclocondensation

The synthesis of this compound can be plausibly achieved through a one-pot reaction involving ethyl acetoacetate, guanidine hydrochloride, and a suitable base.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Analogous Procedure)

This protocol is adapted from established procedures for the synthesis of structurally similar 2-aminopyrimidine derivatives.[1]

Materials:

-

Ethyl acetoacetate

-

Guanidine hydrochloride

-

Sodium ethoxide (or sodium metal)

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (for neutralization if needed)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1 equivalent) and stir until dissolved. Subsequently, add ethyl acetoacetate (1 equivalent) dropwise via the dropping funnel while maintaining a gentle reflux.

-

Reaction: After the addition is complete, continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

To the resulting residue, add cold water and stir to dissolve the inorganic salts.

-

The crude product may precipitate at this stage. If so, collect the solid by filtration.

-

If the product remains in solution, neutralize the aqueous layer with dilute hydrochloric acid until precipitation is complete.

-

Collect the precipitated solid by vacuum filtration and wash with cold water, followed by a small amount of cold diethyl ether.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the desired this compound as a crystalline solid.

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), which should be consistent with the predicted data. Elemental analysis can provide further confirmation of the empirical formula.

Applications in Drug Discovery and Development

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to act as a bioisostere for purines and its capacity to form multiple hydrogen bonds with biological targets. This compound is a versatile building block for the synthesis of a wide array of biologically active compounds.

Role as a Key Intermediate

The primary utility of this compound in drug discovery is as a starting material for the synthesis of more complex molecules. The amino group at the 2-position and the ester at the 4-position provide two reactive handles for further chemical modifications.

Caption: Potential synthetic modifications of this compound in drug discovery.

Therapeutic Areas of Interest

Derivatives of 2-aminopyrimidines have shown promise in a variety of therapeutic areas:

-

Oncology: The 2-aminopyrimidine scaffold is a core component of several kinase inhibitors. By targeting the ATP-binding site of kinases, these compounds can modulate cell signaling pathways that are often dysregulated in cancer. For example, derivatives can be designed to inhibit Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[2]

-

Infectious Diseases: The structural similarity of the 2-aminopyrimidine core to purines allows for the design of molecules that can interfere with microbial metabolic pathways. This has led to the development of potent antibacterial, antifungal, and antiviral agents.[3]

-

Inflammatory Diseases: Certain 2-aminopyrimidine derivatives have been found to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.

Potential Mechanism of Action: A Focus on Kinase Inhibition

Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors, a likely mechanism of action for derivatives of this compound in an oncology context is the inhibition of protein kinases.

Protein kinases play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrate proteins. In many cancers, kinases are constitutively active, leading to uncontrolled cell proliferation and survival. The 2-aminopyrimidine moiety is adept at forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.

Caption: Proposed mechanism of action via kinase inhibition. The 2-aminopyrimidine derivative competitively binds to the ATP-binding site.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the presence of two orthogonal functional groups make it an ideal starting point for the generation of diverse chemical libraries. The proven track record of the 2-aminopyrimidine scaffold in a multitude of therapeutic areas, particularly in oncology, underscores the potential of this intermediate in the development of novel drug candidates. Future research will likely focus on the exploration of novel derivatizations of this core structure to fine-tune biological activity, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of new and effective medicines.

References

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Biological and Pharmaceutical Sciences, 26(2), 149–158. [Link]

-

PubChem. Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(17), 5239. [Link]

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). ARKIVOC, 2003(15), 22-28. [Link]

-

An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Biological and Pharmaceutical Sciences, 26(2), 149–158. [Link]

- US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine. (1953).

Sources

- 1. rsc.org [rsc.org]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound Ethyl 2-amino-6-methylpyrimidine-4-carboxylate. It delves into its fundamental physicochemical properties, potential synthetic pathways, applications, and crucial safety protocols.

Core Molecular Attributes

This compound is a substituted pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This class of compounds is of significant interest in medicinal chemistry due to the pyrimidine core being a constituent of nucleic acids (cytosine, thymine, and uracil) and several vitamins and therapeutic agents.

The key molecular identifiers and properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Weight | 181.1918 g/mol | [1] |

| Molecular Formula | C₈H₁₁N₃O₂ | [1] |

| CAS Number | 857410-67-4 | [1] |

The structure of this molecule, characterized by an ethyl ester at position 4, a methyl group at position 6, and an amino group at position 2 of the pyrimidine ring, bestows upon it specific chemical reactivity and potential for forming various intermolecular interactions, which is crucial for its application in drug design and synthesis.

Molecular Structure Visualization

Caption: Molecular structure of this compound.

Synthesis and Methodologies

While specific, detailed synthesis procedures for this compound are not extensively documented in publicly available literature, its structure suggests that it can be synthesized through well-established pyrimidine synthesis routes. A common and versatile method for constructing the pyrimidine ring is the condensation reaction between a β-dicarbonyl compound (or its equivalent) and a compound containing an N-C-N fragment, such as guanidine or urea.

Proposed Synthetic Pathway

A plausible synthetic route could involve the reaction of ethyl acetoacetate with guanidine. The presence of the ester and keto groups in ethyl acetoacetate provides the necessary carbonyl functionalities for condensation with the amino groups of guanidine.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

-

Addition of Reactants: To this solution, add ethyl acetoacetate, followed by the addition of guanidine hydrochloride.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with an acid (e.g., acetic acid or dilute HCl).

-

Isolation: The product may precipitate out of the solution upon cooling and neutralization. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

This general procedure is based on established methods for pyrimidine synthesis and may require optimization of reaction conditions (temperature, time, and stoichiometry) for this specific target molecule.[2]

Applications in Research and Development

Substituted pyrimidines are a cornerstone in the development of new therapeutic agents. The structural motifs present in this compound make it a valuable building block in medicinal chemistry.

-

Antiviral and Anticancer Agents: The pyrimidine core is fundamental in the synthesis of nucleoside analogs that can interfere with viral replication or cancer cell proliferation. This compound can serve as a precursor for more complex molecules with potential antiviral and anticancer activities.[3]

-

Agrochemicals: Pyrimidine derivatives are also utilized in the agricultural sector as herbicides and fungicides. The specific substitution pattern of this molecule could be explored for the development of new agrochemicals.[3]

-

Kinase Inhibitors: The 2-aminopyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors, which are a major class of cancer therapeutics. This makes this compound an attractive starting material for the synthesis of novel kinase inhibitors.

Safety, Handling, and Storage

Hazard Identification (based on related compounds):

-

Skin Irritation: May cause skin irritation.[4]

-

Eye Irritation: May cause serious eye irritation.[4]

-

Inhalation: May be harmful if inhaled. Avoid breathing dust.[7]

-

Ingestion: May be harmful if swallowed.[6]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][6]

-

Hygiene: Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Conclusion

This compound is a chemical compound with significant potential in various fields of chemical and pharmaceutical research. Its defined molecular weight and structure provide a solid foundation for its use as a versatile building block in the synthesis of more complex, biologically active molecules. Adherence to appropriate synthetic methodologies and stringent safety protocols is paramount for its effective and safe utilization in a laboratory setting.

References

-

PubChem. Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. Ethyl 6-acetyl-2-methylpyrimidine-4-carboxylate. [Link]

-

ARKIVOC. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

-

PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

- Google Patents. Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

-

Impactfactor.org. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]

-

NIH. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 3. This compound [myskinrecipes.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, including its verified IUPAC name, physicochemical properties, and spectroscopic data. A robust and detailed protocol for its synthesis via a classical condensation reaction is presented, accompanied by mechanistic insights. Furthermore, this guide explores the compound's reactivity and its crucial role as a versatile building block for the development of novel therapeutic agents, supported by examples from current research. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical application insights.

Chemical Identity and Physicochemical Properties

The compound in focus is correctly identified by the IUPAC name This compound . It is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are foundational to numerous biologically active molecules, including nucleobases.[1][2] The presence of an amino group, a methyl group, and an ethyl carboxylate group on the pyrimidine ring endows it with a unique combination of reactivity and structural features, making it a valuable intermediate in organic synthesis.[1]

Key identifiers and properties are summarized below for quick reference.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 857410-67-4 | [3][4][5] |

| Molecular Formula | C₈H₁₁N₃O₂ | [3][6] |

| Molecular Weight | 181.19 g/mol | [3][6] |

| Canonical SMILES | CCOC(=O)C1=CC(=NC(=N1)C)N | N/A |

| Appearance | Solid (typically off-white to pale yellow powder) | |

| Melting Point | 222-226 °C | |

| Solubility | Soluble in DMSO and methanol; sparingly soluble in water. | N/A |

Synthesis and Mechanistic Rationale

The most common and efficient method for synthesizing this compound is the cyclocondensation reaction of a β-ketoester with guanidine.[7][8] This is a variation of the classical Biginelli or Remlinger pyrimidine synthesis.

Causality of Experimental Choices:

-

Reactants: Ethyl acetoacetate serves as the 1,3-dielectrophilic component, providing the C4, C5, C6, and methyl group of the final pyrimidine ring. Guanidine hydrochloride is the N-C-N dinucleophile that forms the N1, C2, N3, and the C2-amino group.

-

Base: A base such as sodium ethoxide is crucial. It serves two primary functions: first, to deprotonate guanidine hydrochloride to the free guanidine base, which is the active nucleophile, and second, to catalyze the condensation and cyclization steps.

-

Solvent: Anhydrous ethanol is the solvent of choice as it readily dissolves the reactants and the sodium ethoxide base, facilitating a homogenous reaction environment. Its boiling point is suitable for refluxing the reaction to completion without requiring high-pressure apparatus.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent intramolecular cyclization and dehydration steps, ensuring a high conversion rate.

-

Purification: The product precipitates upon cooling and neutralization. Recrystallization from ethanol is an effective purification method, leveraging the compound's higher solubility in hot ethanol versus cold, which allows for the removal of soluble impurities.

Detailed Experimental Protocol

Materials:

-

Ethyl acetoacetate

-

Guanidine hydrochloride

-

Sodium metal (or commercial sodium ethoxide)

-

Anhydrous Ethanol

-

Glacial Acetic Acid

-

Standard reflux and filtration apparatus

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Addition of Guanidine: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq). Stir the mixture for 20-30 minutes to allow for the formation of free guanidine.

-

Addition of β-Ketoester: Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture via the dropping funnel.

-

Reaction Reflux: Heat the resulting mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. A precipitate should form.

-

Neutralization & Precipitation: Slowly add glacial acetic acid to neutralize the reaction mixture to a pH of ~7. This will cause further precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold water and then with a small amount of cold ethanol to remove residual salts and impurities.

-

Purification: Dry the crude product. For higher purity, recrystallize the solid from a minimal amount of hot ethanol.

-

Characterization: Dry the purified crystals under vacuum. Confirm the structure and purity using melting point determination, NMR, and IR spectroscopy.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

Caption: From simple scaffold to complex drug candidate.

This strategic versatility has led to the inclusion of 2-aminopyrimidine derivatives in high-throughput screening libraries and focused chemical synthesis campaigns aimed at discovering new drugs for a range of diseases, from cancer to infectious diseases. [9][10][11]

Conclusion

This compound is a foundational building block in modern synthetic and medicinal chemistry. Its straightforward synthesis, well-characterized properties, and versatile reactivity make it an indispensable tool for researchers. This guide has provided an in-depth look at its chemical identity, a reliable synthesis protocol with clear mechanistic rationale, and an overview of its critical role in the development of sophisticated molecules, particularly in the realm of drug discovery. The continued exploration of derivatives from this scaffold promises to yield novel therapeutic agents for years to come.

References

-

PubChem. Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. [Link]

-

Kowalska, A., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules. [Link]

-

Katritzky, A. R., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. [Link]

-

Al-Ostath, A., et al. (2013). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Iranian Journal of Pharmaceutical Sciences. [Link]

-

Martínez-Sotoca, F., et al. (2022). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules. [Link]

-

Lappin, G. R., et al. (1951). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE. The Journal of Organic Chemistry. [Link]

-

Gáll, Z., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. International Journal of Molecular Sciences. [Link]

-

Gonçalves, V., et al. (2019). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Tetrahedron. [Link]

-

Ukraintsev, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. [Link]

-

PubChem. 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate. National Center for Biotechnology Information. [Link]

-

Hairui Chemical. This compound. [Link]

-

El-Faham, A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. [Link]

-

Vitaku, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link]

-

Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

-

van der Westhuyzen, R., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. [Link]

-

Patri, M., et al. (2007). Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Ethyl 2-amino-6-methylpyrimidine-4-carboxylate_857410-67-4_Hairui Chemical [hairuichem.com]

- 6. scbt.com [scbt.com]

- 7. brieflands.com [brieflands.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ethyl 2-amino-6-methylpyrimidine-4-carboxylate" spectroscopic data (NMR, IR, Mass)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Preamble: Navigating the Spectroscopic Data Landscape

For researchers and drug development professionals, the unambiguous structural confirmation of a novel or synthesized compound is a non-negotiable cornerstone of scientific integrity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools for this purpose. This guide focuses on the spectroscopic characterization of This compound (C₈H₁₁N₃O₂), a substituted pyrimidine of interest in medicinal chemistry and materials science.

A comprehensive search of the current scientific literature and spectral databases reveals that a complete, unified set of experimental spectra for this specific molecule has not been formally published. This scenario is common in research, where a novel compound may be synthesized but its full characterization data is not yet widely disseminated.

As such, this guide adopts an expert-driven, deductive approach. We will provide a detailed interpretation of the expected spectroscopic data for this compound. These predictions are grounded in the fundamental principles of each spectroscopic technique and are substantiated by direct comparison with verified experimental data from closely related structural analogs. This methodology not only provides a robust analytical framework for this specific molecule but also serves as a practical guide for researchers facing similar data challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expertise in Practice: Causality of NMR Experimental Design

The choice of solvent and spectrometer frequency are critical, foundational decisions in NMR data acquisition. For a substituted pyrimidine like our target compound, a deuterated polar aprotic solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often preferred over Chloroform-d (CDCl₃). The rationale is twofold: firstly, polar pyrimidines exhibit better solubility in DMSO, and secondly, the acidic N-H protons of the amino group are less likely to undergo rapid exchange with the solvent, allowing for their clear observation in the ¹H NMR spectrum. A spectrometer frequency of 400 MHz or higher is recommended to achieve optimal signal dispersion, which is crucial for resolving closely spaced peaks in the aromatic region.[1]

Standard Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.

-

Spectral Width: A range of 0 to 12 ppm is generally adequate.

-

Number of Scans: 16-32 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A 1-2 second delay ensures proper relaxation of protons for quantitative integration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance signal sensitivity.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required.

-

Spectral Width: A standard range of 0 to 220 ppm is appropriate.

-

Visualizing the NMR Workflow

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. Based on its structure, we predict five distinct signals for this compound.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Analog Comparison |

| A | ~7.0 - 7.5 | Broad Singlet | 2H | -NH₂ | The amino protons are typically broad due to quadrupole broadening and potential exchange. Their chemical shift is variable. In related amino pyrimidines, these signals appear in this region. |

| B | ~6.5 - 6.8 | Singlet | 1H | Pyrimidine C5-H | This proton is on an electron-rich aromatic ring, adjacent to two nitrogen atoms, leading to a characteristic downfield shift. |

| C | ~4.2 - 4.4 | Quartet | 2H | -O-CH₂-CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and are split into a quartet by the neighboring methyl group (n+1 rule). Data from related ethyl esters show this quartet consistently in the 4.0-4.3 ppm range.[2] |

| D | ~2.3 - 2.5 | Singlet | 3H | Pyrimidine C6-CH₃ | The methyl group attached directly to the aromatic pyrimidine ring will appear as a singlet in this region. This is consistent with data from numerous 6-methylpyrimidine derivatives.[2][3] |

| E | ~1.2 - 1.4 | Triplet | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. This is a classic ethyl group signature.[2][3] |

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. We predict eight distinct carbon signals.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale & Analog Comparison |

| 1 | ~165 - 168 | C=O (Ester) | The carbonyl carbon of an ester is highly deshielded and consistently appears in this downfield region.[2][4] |

| 2 | ~162 - 165 | Pyrimidine C2 | The carbon atom bonded to two nitrogen atoms (C2 of the amino group) is expected to be significantly downfield. |

| 3 | ~158 - 161 | Pyrimidine C4 | The carbon atom C4, attached to the ester group and flanked by nitrogen, will also be in the low-field aromatic region. |

| 4 | ~155 - 158 | Pyrimidine C6 | The carbon C6, bearing the methyl group, is also part of the electron-deficient pyrimidine ring system. |

| 5 | ~105 - 110 | Pyrimidine C5 | The carbon C5, bearing a proton, is typically the most upfield of the pyrimidine ring carbons. |

| 6 | ~60 - 62 | -O-CH₂-CH₃ | The methylene carbon of the ethyl ester is deshielded by the oxygen atom. This is a highly characteristic shift.[2][4] |

| 7 | ~23 - 26 | Pyrimidine C6-CH₃ | The methyl carbon attached to the aromatic ring appears in the typical aliphatic region. |

| 8 | ~14 - 15 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group is found in the far upfield region, consistent across almost all ethyl esters.[2][4] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Standard Protocol for FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Visualizing the IR Spectroscopy Workflow

Caption: Workflow for acquiring an FTIR-ATR spectrum.

Predicted IR Data and Interpretation

The IR spectrum will confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale & Analog Comparison |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | This region will likely show two distinct, sharp to medium bands, characteristic of the symmetric and asymmetric stretching of a primary amine. This is a key indicator for the amino group.[2] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Weak to medium absorptions corresponding to the C-H bond on the pyrimidine ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic (sp³) C-H | Absorptions from the methyl and ethyl groups. |

| ~1720 | C=O Stretch | Ester Carbonyl | A very strong, sharp absorption band is expected here, which is definitive for the ester functional group. In related pyrimidine esters, this band is prominent.[5] |

| 1650 - 1550 | C=N & C=C Stretch | Pyrimidine Ring | Multiple strong to medium bands are characteristic of the aromatic ring stretching vibrations of the pyrimidine core. |

| ~1620 | N-H Bend | Amine Scissoring | A medium intensity band in this region corresponds to the scissoring vibration of the primary amine. |

| 1300 - 1000 | C-O Stretch | Ester C-O | A strong band corresponding to the C-O single bond stretch of the ester group is expected in this fingerprint region. |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirm its molecular formula, and gain structural information from fragmentation patterns.

Standard Protocol for ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, typically resulting in a strong signal for the protonated molecule [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters:

-

Ionization Mode: Positive ion mode is chosen to detect the [M+H]⁺ ion.

-

Capillary Voltage: Typically set between 3.5 and 4.5 kV.

-

Drying Gas: Nitrogen gas flow and temperature are optimized to desolvate the ions efficiently.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Acquisition: Acquire the spectrum, averaging multiple scans to improve signal quality.

Visualizing the Mass Spectrometry Workflow

Caption: General workflow for acquiring an ESI mass spectrum.

Predicted Mass Spectrum Data and Interpretation

The mass spectrum provides the molecular weight and formula.

-

Molecular Formula: C₈H₁₁N₃O₂

-

Monoisotopic Mass: 181.0851 g/mol

-

Average Mass: 181.1918 g/mol

| m/z (Predicted) | Ion | Rationale & Interpretation |

| 182.0924 | [M+H]⁺ | Molecular Ion Peak. This will be the base peak or a very prominent peak in the ESI+ spectrum. Its detection confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition to within a few parts per million of the theoretical value (C₈H₁₂N₃O₂⁺). |

| 154.0975 | [M+H - C₂H₄]⁺ | Loss of ethene from the ethyl ester group via McLafferty rearrangement (if a gamma-hydrogen is accessible) or simple fragmentation. |

| 136.0560 | [M+H - OC₂H₅]⁺ | Loss of the ethoxy radical followed by hydrogen rearrangement. This fragmentation points directly to the presence of the ethyl ester. |

| 110.0611 | [Fragment]⁺ | Further fragmentation involving cleavage of the pyrimidine ring or loss of the entire carboxylate group. |

The fragmentation of substituted pyrimidines is heavily influenced by the substituents. The stability of the pyrimidine ring often results in it being a major component of the fragment ions.[6] The most characteristic losses would be related to the ethyl carboxylate side chain.

Conclusion

This guide provides a comprehensive, expert-led framework for the spectroscopic analysis of this compound. By integrating fundamental principles with comparative data from close structural analogs, we have established a reliable set of expected spectral data. The detailed protocols and workflow visualizations serve as a self-validating system for researchers aiming to acquire and interpret data for this compound or other novel pyrimidine derivatives. This deductive approach ensures scientific rigor and provides a practical path forward, even in the absence of a complete, published dataset.

References

-

The Royal Society of Chemistry. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Available at: [Link]

-

Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(xv), 22-28. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate. Available at: [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data, ACS Division of Organic Chemistry. Available at: [Link]

Sources

The Advent of a Privileged Scaffold: A Technical Guide to the Synthesis and Characterization of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Introduction: The Enduring Legacy of Pyrimidines in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active molecules, including nucleobases essential for life.[1] The inherent versatility of the pyrimidine ring, with its multiple sites for functionalization, has made it a "privileged scaffold" in the design of novel therapeutic agents.[1][2] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This guide delves into the technical details surrounding a specific, yet highly relevant, member of this class: Ethyl 2-amino-6-methylpyrimidine-4-carboxylate. While the "discovery" of this compound is not attributed to a single seminal event, its synthesis is a testament to the power of classic organic reactions, most notably the Biginelli reaction, which has been a workhorse for generating diverse pyrimidine libraries for over a century.[4][5][6] This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reaction mechanism, and key physicochemical properties.

PART 1: The Synthetic Pathway - A Modern Approach to a Classic Reaction

The synthesis of this compound is most efficiently achieved through a one-pot, three-component condensation reaction, a variant of the renowned Biginelli reaction.[4][5][7] This multicomponent reaction (MCR) strategy offers significant advantages in terms of operational simplicity, atom economy, and the ability to generate molecular complexity in a single step. The key starting materials for this synthesis are ethyl acetoacetate, a versatile 1,3-dicarbonyl compound, and guanidine hydrochloride, which provides the essential N-C-N fragment of the pyrimidine ring.[8][9][10]

Experimental Protocol: Synthesis of this compound

This protocol outlines a robust and reproducible method for the laboratory-scale synthesis of the title compound.

Materials:

-

Ethyl acetoacetate (EAA)

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl, concentrated)

-

Sodium bicarbonate (NaHCO₃, saturated solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1 equivalent) in absolute ethanol (100 mL).

-

To this solution, add guanidine hydrochloride (1 equivalent) and stir for 15 minutes at room temperature to form the free base of guanidine in situ.

-

Add ethyl acetoacetate (1 equivalent) dropwise to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by the slow addition of concentrated hydrochloric acid until a pH of ~7 is reached.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate (50 mL) and then with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Causality in Experimental Choices:

-

In situ formation of guanidine free base: Guanidine hydrochloride is a stable salt. The use of a strong base like sodium ethoxide is crucial to deprotonate the guanidinium ion and generate the nucleophilic free guanidine necessary for the condensation reaction.

-

Reflux Conditions: The condensation and cyclization steps are significantly accelerated at elevated temperatures. Refluxing in ethanol provides a suitable and controlled reaction temperature.

-

Neutralization and Extraction: The work-up procedure is designed to remove unreacted starting materials, salts, and the catalyst. The use of a mild base like sodium bicarbonate in the wash step ensures the removal of any acidic impurities without hydrolyzing the ester functionality of the product.

PART 2: Mechanistic Insights and Structural Elucidation

The formation of this compound proceeds through a well-established reaction mechanism involving a series of condensation and cyclization steps.

Reaction Mechanism

The reaction is believed to initiate with the nucleophilic attack of the enolate of ethyl acetoacetate on one of the amino groups of guanidine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

Simplified Mechanistic Steps:

-

Enolate Formation: The base (ethoxide) deprotonates the α-carbon of ethyl acetoacetate to form a nucleophilic enolate.

-

Nucleophilic Addition: The enolate attacks the carbon atom of guanidine.

-

Intramolecular Cyclization: The terminal amino group of the guanidine moiety attacks the ketone carbonyl of the ethyl acetoacetate backbone.

-

Dehydration: A molecule of water is eliminated to form the stable aromatic pyrimidine ring.

Physicochemical Properties and Spectral Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₂ | |

| Molecular Weight | 181.19 g/mol | [11] |

| Appearance | Solid | |

| Melting Point | 222-226 °C | |

| CAS Number | 81633-29-6 | [11] |

Note: Spectral data (¹H NMR, ¹³C NMR, IR) would be determined experimentally upon synthesis and purification.

PART 3: Visualizing the Synthesis

Synthetic Workflow Diagram

The following diagram, generated using Graphviz, illustrates the overall workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

The following diagram illustrates the logical progression of the key chemical transformations in the synthesis.

Caption: Logical flow of the key reaction steps.

Conclusion

The synthesis of this compound exemplifies a classic yet highly relevant approach to constructing functionalized heterocyclic scaffolds. The multicomponent nature of the Biginelli-type reaction provides an efficient and atom-economical route to this valuable building block. For researchers in drug discovery, a thorough understanding of such synthetic methodologies is paramount for the rapid generation of diverse chemical libraries for biological screening. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for the synthesis and further exploration of this and related pyrimidine derivatives.

References

-

Biginelli reaction - Wikipedia. [Link]

-

A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. [Link]

-

Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed. [Link]

-

Biginelli Reaction - Organic Chemistry Portal. [Link]

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC - PubMed Central. [Link]

-

Synthesis of pyrimidines via Biginelli reaction. - ResearchGate. [Link]

-

Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing. [Link]

-

Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine | Request PDF - ResearchGate. [Link]

-

Reaction involved in synthesis of pyrimidine derivatives. - ResearchGate. [Link]

-

Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate | C9H13N3O2 | CID 325260. [Link]

-

Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. - Journal of Internal Medicine & Pharmacology (JIMP). [Link]

-

Acetyl acetone and ethyl acetoacetate were used to prepare imidazopyrimidines. - ResearchGate. [Link]

-

Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC - NIH. [Link]

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC - NIH. [Link]

-

Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhib - Semantic Scholar. [Link]

-

Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones - ResearchGate. [Link]

-

Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed. [Link]

-

Discovery of 6-ethyl-2,4-diaminopyrimidine-based Small Molecule Renin Inhibitors. [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. [Link]

-

Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed. [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]

-

Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases - PubMed. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. sennosbiotech.com [sennosbiotech.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers

Abstract

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate is a highly functionalized heterocyclic compound that has emerged as a cornerstone in medicinal chemistry. Its intrinsic structural features—a nucleophilic amino group, an electrophilic ester, and a modifiable pyrimidine core—provide a rich platform for the synthesis of diverse and complex molecular architectures. This guide offers an in-depth exploration of this starting material, from its fundamental synthesis to its strategic application in the development of biologically active agents. We will dissect the causality behind synthetic choices, provide validated experimental protocols, and illustrate the logical pathways that transform this simple building block into potent therapeutic candidates.

Core Compound Analysis: Physicochemical & Structural Properties

Understanding the inherent properties of this compound is the first step in harnessing its synthetic potential. The strategic placement of its functional groups dictates its reactivity and utility.

| Property | Data | Source |

| IUPAC Name | This compound | - |

| CAS Number | 857410-67-4 | [1] |

| Molecular Formula | C₈H₁₁N₃O₂ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | Solid (Typically off-white to yellow powder) | [2] |

| Melting Point | 222-226 °C (for isomer) | [2] |

The core of the molecule's utility lies in the orthogonal reactivity of its primary amine and its ethyl ester. The C2-amino group serves as a potent nucleophile or a handle for further derivatization, while the C4-carboxylate is an electrophilic site ripe for modification via hydrolysis, amidation, or reduction. This electronic push-pull relationship across the pyrimidine ring influences the aromaticity and reactivity of the entire system.

Synthesis of the Core Scaffold

The most reliable and common method for constructing the 2-aminopyrimidine core is through a cyclocondensation reaction. This approach builds the heterocyclic ring from acyclic precursors in a highly efficient manner. The primary strategy involves the reaction of a β-ketoester with a guanidine salt.

The general principle for pyrimidine synthesis involves the cyclocondensation of a 1,3-dielectrophilic compound, such as a β-ketoester, with a 1,3-dinucleophilic species like an amidine.[3]

Workflow for Synthesis of this compound

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Cyclocondensation

This protocol is a representative procedure for the synthesis of the title compound.

-

Preparation: To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂), add guanidine hydrochloride (1.0 eq). Stir the resulting slurry for 30 minutes at room temperature.

-

Addition: Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture. The choice of ethyl acetoacetate is critical as it provides the C4-carboxylate, the C6-methyl group, and the carbon backbone of the pyrimidine ring.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mechanism involves initial condensation followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in water and neutralize carefully with a dilute acid (e.g., acetic acid or HCl) to a pH of ~7.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a non-polar solvent like hexane to remove impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Strategic Applications in Synthetic Drug Development

The true value of this compound lies in its role as a versatile intermediate. Its functional groups serve as strategic anchor points for building molecular complexity and diversity, a cornerstone of modern drug discovery.

Synthetic Pathways from the Core Scaffold

Caption: Key synthetic transformations of the title compound.

Pathway 1: Fused Heterocycle Synthesis - Pyrimido[4,5-d]pyridazines

A powerful application of this scaffold is its reaction with hydrazine hydrate to form pyrimido[4,5-d]pyridazinones.[3] This transformation builds a second heterocyclic ring onto the pyrimidine core, creating a rigid structure often found in biologically active molecules.

-

Causality: The reaction is driven by the nucleophilic attack of hydrazine on the electrophilic ester carbonyl. A second intramolecular cyclization then occurs as the other nitrogen of the hydrazine attacks the C6 position of the pyrimidine ring, which is activated by the ring nitrogens. This is followed by tautomerization to yield the stable fused product.

Experimental Protocol: Hydrazinolysis and Cyclization

-

Setup: Dissolve this compound (1.0 eq) in ethanol or a similar high-boiling protic solvent in a round-bottom flask.

-

Reagent Addition: Add hydrazine monohydrate (1.1-1.5 eq) to the solution.

-

Reaction: Heat the mixture to reflux for 8-12 hours. The reaction progress should be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. The solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield the pyrimido[4,5-d]pyridazinone derivative.

Pathway 2: C4-Ester Modification - Amide Library Synthesis

The ethyl ester is a versatile handle for introducing diversity. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to generate an amide library. This is a common strategy for exploring the structure-activity relationship (SAR) in drug discovery programs, such as in the development of STAT6 inhibitors.[4]

Experimental Protocol: Two-Step Hydrolysis and Amidation

Step A: Saponification (Hydrolysis)

-

Reaction: Suspend the starting ester (1.0 eq) in a mixture of THF/water or methanol/water. Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 eq).

-

Monitoring: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution with 1N HCl to a pH of ~3-4.

-

Isolation: Collect the precipitated carboxylic acid by filtration, wash with water, and dry thoroughly. This intermediate is often used directly in the next step.

Step B: Amide Coupling

-

Activation: Dissolve the carboxylic acid intermediate (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM. Add a coupling agent such as HATU or EDC/HOBt (1.1 eq) and a tertiary amine base like DIPEA (2.0 eq). Stir for 15-20 minutes to activate the acid.

-

Coupling: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours.

-

Purification: After an appropriate aqueous work-up, purify the crude product using flash column chromatography to obtain the desired amide.

Pathway 3: C2-Amine Modification - Synthesis of Kinase Inhibitors

The 2-amino group is a key nucleophile for participating in substitution reactions, particularly with chloro-substituted heterocycles. This strategy is frequently employed in the synthesis of kinase inhibitors, where the pyrimidine core acts as a "hinge-binding" motif. For example, related structures are used to create lactate dehydrogenase (LDH) inhibitors by coupling them with chloropyrimidines.[5]

Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)

-

Setup: Combine the starting aminopyrimidine (1.0 eq), the target chloro-heterocycle (1.0 eq), and a base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMA.

-

Reaction: Heat the reaction mixture, often under microwave irradiation (e.g., 150-170 °C), to drive the substitution.[5] Microwave heating can significantly reduce reaction times compared to conventional heating.

-

Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by column chromatography.

Conclusion: A Foundational Building Block

This compound is more than just a chemical reagent; it is a strategic tool for innovation in pharmaceutical research. Its predictable reactivity and the orthogonal nature of its functional groups allow for the systematic and logical construction of vast chemical libraries. The pyrimidine core is a privileged scaffold in medicinal chemistry, known for its role in forming critical interactions with biological targets.[6] By mastering the synthesis and subsequent transformations of this key starting material, researchers are well-equipped to design and develop the next generation of targeted therapies.

References

-

Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones. ResearchGate. Available at: [Link]

-

Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate | C9H13N3O2. PubChem. Available at: [Link]

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. Available at: [Link]

-

Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Semantic Scholar. Available at: [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. National Center for Biotechnology Information. Available at: [Link]

-

The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO., LTD.. Available at: [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

-

Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. Available at: [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. Available at: [Link]

- Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Google Patents.

Sources

- 1. This compound [cymitquimica.com]

- 2. 2-氨基-4-甲基嘧啶-5-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Foreword: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry. Its presence in the nucleic acids DNA and RNA underscores its fundamental biological relevance.[1] Consequently, pyrimidine derivatives are integral to a vast array of therapeutic agents, demonstrating antimicrobial, antiviral, and anticancer properties, among others.[1][2] Ethyl 2-amino-6-methylpyrimidine-4-carboxylate is a key heterocyclic building block, offering multiple reaction sites for the synthesis of more complex, biologically active molecules.[3] The absolute certainty of its molecular structure is not merely an academic exercise; it is the bedrock upon which successful synthesis, downstream applications, and ultimately, therapeutic efficacy and safety are built.

This guide provides an in-depth, multi-technique approach to the definitive structural elucidation of this compound. We move beyond a simple recitation of methods, instead focusing on the strategic integration of spectroscopic and crystallographic data. Each technique is presented from a senior scientist's perspective, emphasizing not just the "what" but the "why"—the causal logic that dictates the choice of experiment and the interpretation of its results. This document is designed to be a self-validating reference for researchers, scientists, and drug development professionals who require unimpeachable structural confirmation.

Molecular Overview and Key Structural Features

Before delving into analytical methodologies, a clear understanding of the target molecule's architecture is essential.

The molecule is characterized by the following key functional groups, each of which provides a distinct analytical fingerprint:

-

Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms.

-

Amino Group (-NH₂): A primary amine substituent at the C2 position.

-

Methyl Group (-CH₃): An aliphatic substituent at the C6 position.

-

Ethyl Carboxylate Group (-COOCH₂CH₃): An ester functional group at the C4 position.

-

Vinylic Proton (-C=CH-): A single proton at the C5 position of the pyrimidine ring.

(Image Source: PubChem CID 134105. No citation needed as it is a direct representation of the molecule discussed.)

The Spectroscopic Triad: NMR, IR, and Mass Spectrometry

The first line of investigation in structural elucidation relies on a synergistic trio of spectroscopic techniques. Each provides a unique piece of the molecular puzzle, and together, they offer a robust, cross-validated structural hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it reveals detailed information about the chemical environment, connectivity, and number of unique atoms.

-